

Application Notes: 4-Isopropyloctane as a High-Octane Gasoline Additive

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Compound of Interest

Compound Name: 4-Isopropyloctane

Cat. No.: B14544512

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Introduction

Modern spark-ignition engines, particularly those utilizing turbocharging and direct injection, are often limited by a phenomenon known as knocking or detonation. The ability of a fuel to resist knocking is quantified by its octane number. Higher octane fuels enable more aggressive engine tuning, such as advanced ignition timing and higher compression ratios, leading to improved thermal efficiency and performance.

Highly branched alkanes are a well-established class of gasoline components prized for their high octane ratings and clean-burning characteristics.^{[1][2][3]} Unlike their straight-chain counterparts, the branched structure is more resistant to autoignition under compression.^{[1][3]} **4-Isopropyloctane** (C₁₁H₂₄) is a highly branched alkane that serves as a representative model for high-octane blending components in gasoline.^{[4][5][6]} This document outlines its properties, potential application as a gasoline additive, and the standard protocols for its evaluation.

Physicochemical Properties of 4-Isopropyloctane

A summary of the key physical and chemical properties of **4-isopropyloctane** is presented below. These properties are essential for understanding its behavior as a fuel component, particularly its volatility and energy content.

Property	Value	Unit	Reference
Molecular Formula	C11H24	-	[4][5]
Molar Mass	156.31	g/mol	[5]
Density	0.7483	g/cm ³	[4][7]
Boiling Point	178	°C	[4][7]
Melting Point	-57.06 (estimate)	°C	[4][7]
Refractive Index	1.4196	-	[4][7]

Performance as a Gasoline Additive

While specific octane data for pure **4-isopropyloctane** is not readily available in public literature, its performance can be inferred from the well-documented behavior of similar highly branched alkanes. These compounds are known to be excellent octane boosters.[2][8] The primary function of adding components like **4-isopropyloctane** to the gasoline pool is to increase the Research Octane Number (RON) and Motor Octane Number (MON), which are the two key parameters that determine the anti-knock index (AKI) posted on retail gasoline pumps $[(R+M)/2]$. [9]

Key Benefits:

- **High Anti-Knock Quality:** The branched structure of isoparaffins like **4-isopropyloctane** is inherently more stable and resistant to the pre-ignition that causes engine knock.[1][2]
- **Clean Combustion:** As a saturated hydrocarbon, it produces low levels of engine deposits compared to aromatic or olefinic components.
- **Compatibility:** It is fully miscible with gasoline and does not require any special handling or vehicle modifications.

Experimental Protocols

The evaluation of **4-isopropyloctane** or any new gasoline additive requires a suite of standardized tests to characterize its effect on fuel properties. The American Society for Testing

and Materials (ASTM) provides the definitive methodologies for this purpose.[\[10\]](#)[\[11\]](#)

Protocol 1: Octane Number Determination

Objective: To measure the anti-knock characteristics of a gasoline blend containing **4-isopropyloctane**.

Methodology:

- Blending: Prepare a series of blends by adding known volumetric percentages of **4-isopropyloctane** to a base gasoline with a known octane rating.
- Research Octane Number (RON): Determine the RON of each blend according to ASTM D2699.[\[9\]](#) This test is conducted in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild conditions (600 rpm).[\[9\]](#)
- Motor Octane Number (MON): Determine the MON of each blend according to ASTM D2700.[\[9\]](#) This test uses the same CFR engine but under more severe conditions (900 rpm, higher intake mixture temperature) to simulate highway driving.[\[9\]](#)
- Anti-Knock Index (AKI): Calculate the AKI for each blend using the formula: $AKI = (RON + MON) / 2$.[\[9\]](#)

Protocol 2: Volatility and Distillation Profile

Objective: To assess the impact of **4-isopropyloctane** on the volatility of the gasoline blend, which is critical for engine start-up, performance, and evaporative emissions.

Methodology:

- Distillation Curve: Measure the distillation profile of the gasoline blends according to ASTM D86.[\[9\]](#)[\[10\]](#) This test provides data on the temperatures at which different percentages of the fuel evaporate, including the 10%, 50%, and 90% evaporation points (T10, T50, T90) and the final boiling point (FBP).
- Vapor Pressure: Determine the Reid Vapor Pressure (RVP) of the blends using ASTM D5191.[\[10\]](#) This is a measure of the fuel's volatility at 100°F (37.8°C) and is subject to regulatory limits to control evaporative emissions.

Protocol 3: Ancillary Fuel Property Testing

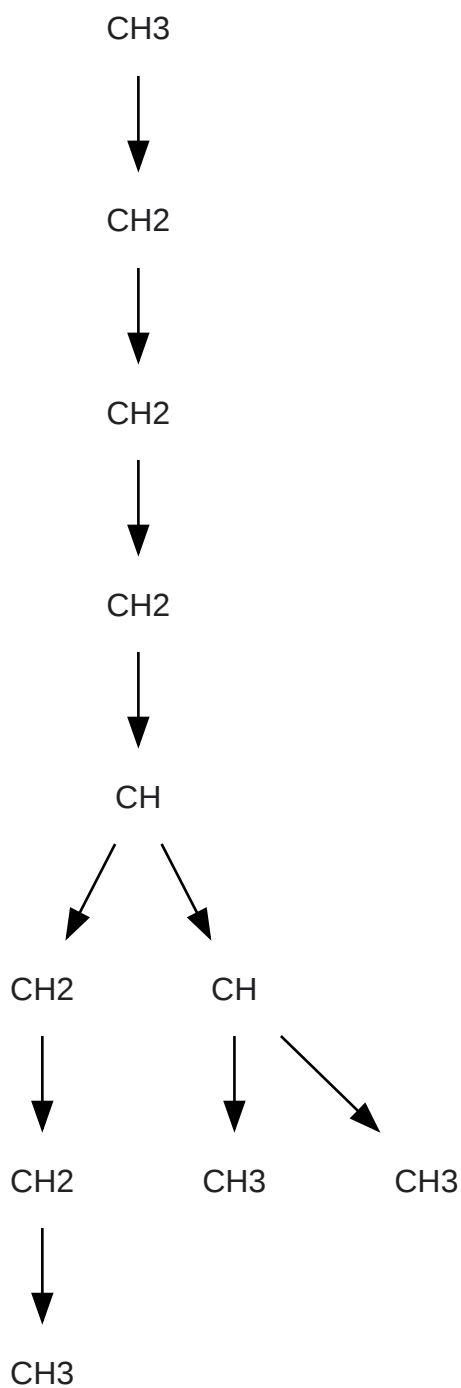
Objective: To ensure the blended fuel meets other critical specifications for use in automotive engines.

Methodology:

- Oxidation Stability (ASTM D525): Measures the fuel's resistance to gum formation during storage.[\[11\]](#)
- Hydrocarbon Type Analysis (ASTM D1319): Determines the percentage of saturates, olefins, and aromatics in the fuel.[\[10\]](#)
- Sulfur Content (ASTM D2622, D5453): Quantifies the amount of sulfur, which is strictly regulated due to its harmful effects on catalytic converters and the environment.[\[10\]](#)
- Deposit Formation (ASTM D6201): Evaluates the tendency of the fuel to form deposits on intake valves.[\[12\]](#)

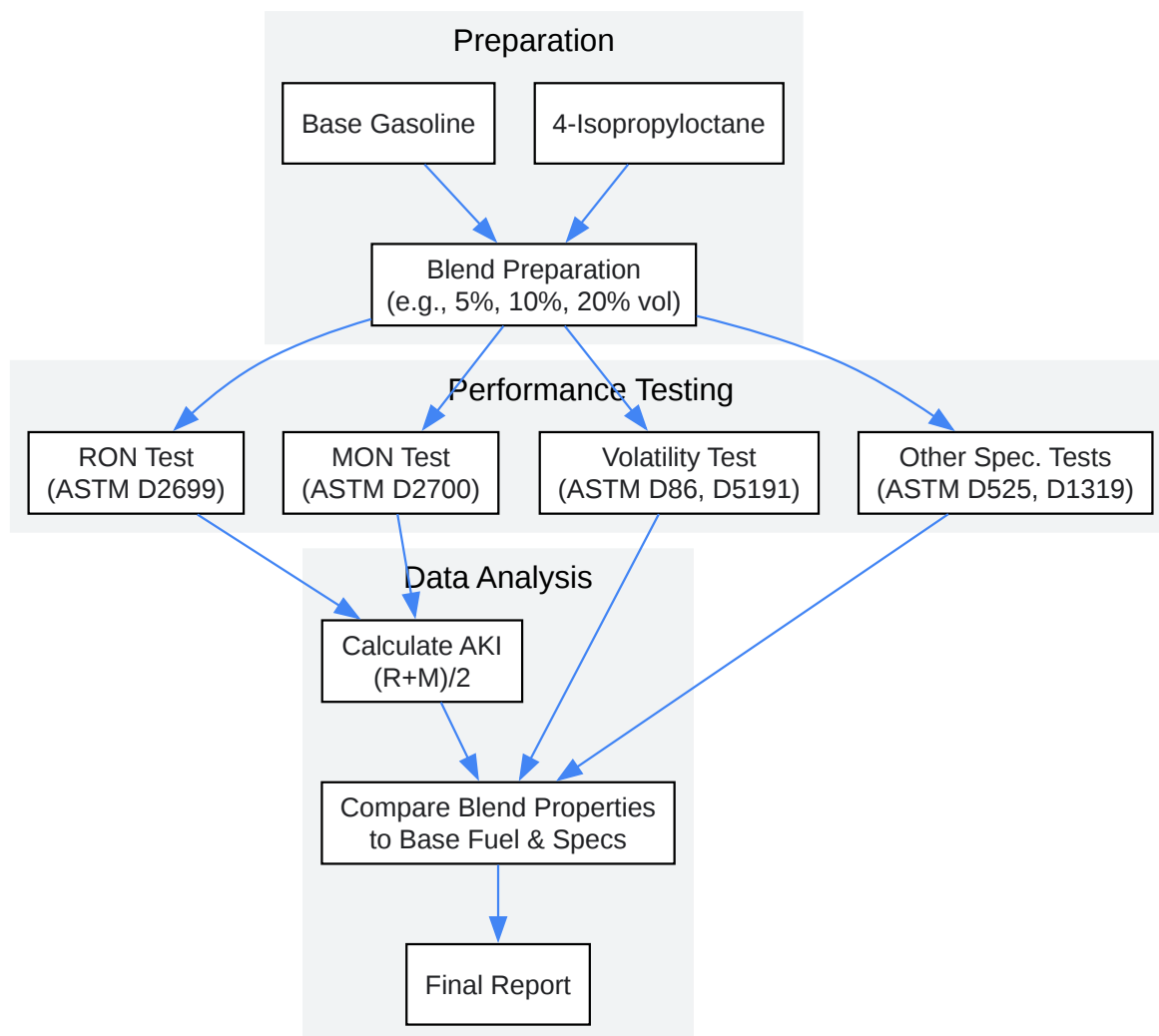
Visualizations

Chemical Structure of 4-Isopropyloctane

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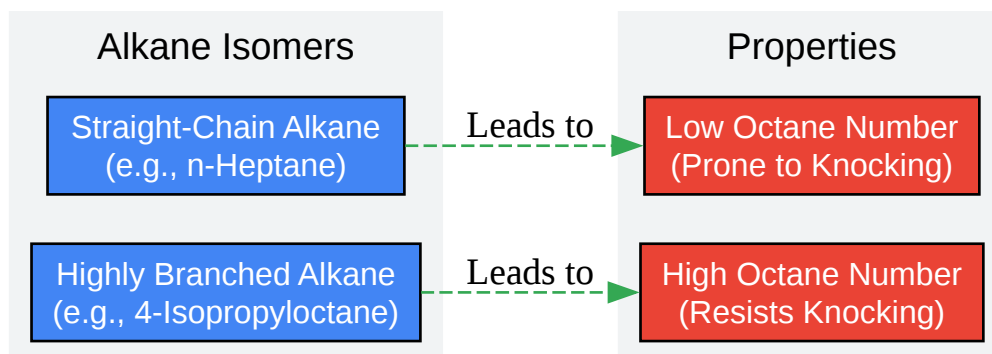
Caption: Molecular structure of **4-isopropyloctane** (C₁₁H₂₄).

Workflow for Evaluating Gasoline Additives

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Caption: Standardized workflow for testing gasoline additives.

Impact of Branching on Octane Rating



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Caption: Relationship between alkane structure and octane number.

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